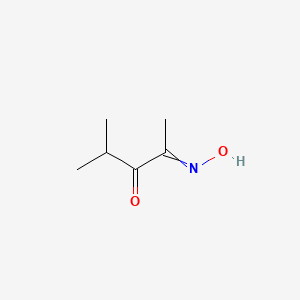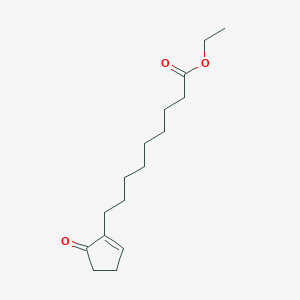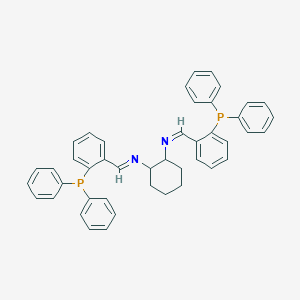
N,N'-(Cyclohexane-1,2-diyl)bis(1-(2-(diphenylphosphaneyl)phenyl)methanimine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine is a chiral ligand widely used in coordination chemistry. This compound is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 1,2-cyclohexanediamine. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene . The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with metals like ruthenium, palladium, and copper.
Oxidation and Reduction: Can participate in redox reactions, especially when coordinated with transition metals.
Substitution Reactions: The ligand can be substituted with other phosphine or amine groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., ruthenium chloride, palladium acetate), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., hydrogen peroxide) . The reactions are typically carried out in solvents like dichloromethane, toluene, or ethanol, under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions are metal-ligand complexes, which are often used as catalysts in various organic transformations .
Scientific Research Applications
N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine exerts its effects involves the formation of stable metal-ligand complexes. These complexes can activate substrates through coordination, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis[2-(diphenylphosphino)benzylidene]ethylenediamine
- N,N’-Bis[2-(diphenylphosphino)benzylidene]benzylamine
Uniqueness
N,N’-Bis[2-(diphenylphosphino)benzylidene]-1,2-cyclohexanediamine is unique due to its chiral nature and the ability to form highly stable complexes with a variety of metals. This makes it particularly valuable in asymmetric catalysis, where enantioselectivity is crucial .
Properties
Molecular Formula |
C44H40N2P2 |
|---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N-[2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2 |
InChI Key |
GCUKRENTSKVSIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


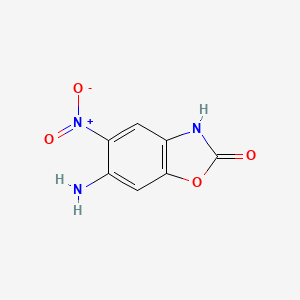
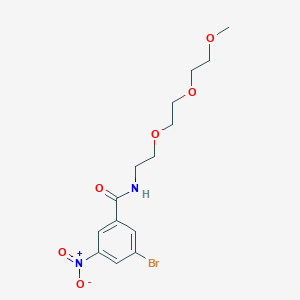
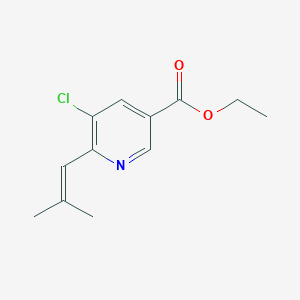
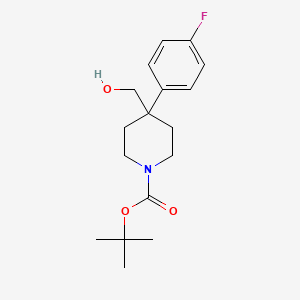
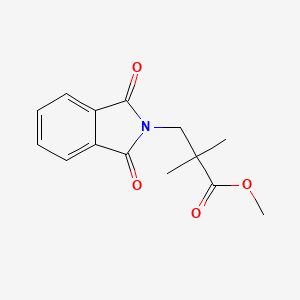
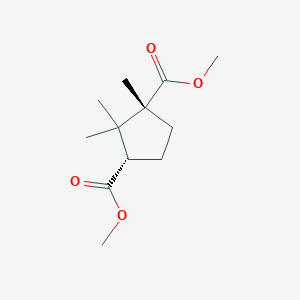

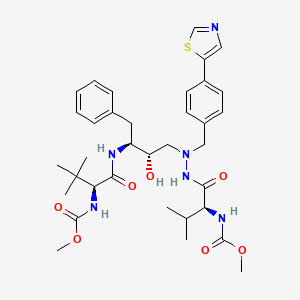
![Spiro[5.5]undeca-1,4,8-trien-3-one, 2,4-bis(1,1-dimethylethyl)-](/img/structure/B8514458.png)
![2-Propanol, 1-[(1-methylethyl)amino]-3-(pyrazolo[1,5-a]pyridin-4-yloxy)-](/img/structure/B8514462.png)
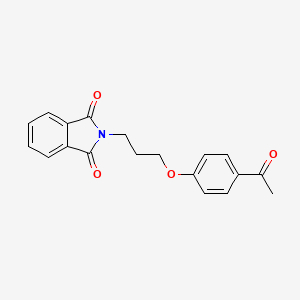
![Ethyl [(trimethylsilyl)sulfanyl]acetate](/img/structure/B8514474.png)
